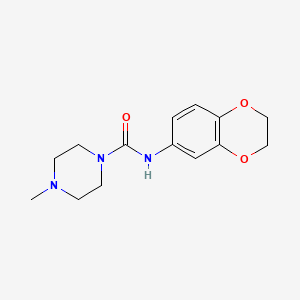

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, and a pyrazine group, which is a type of heterocyclic amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring and a pyrazine ring. The benzodioxin group is a type of aromatic ether, and the pyrazine group is a type of heterocyclic amine .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could increase its stability, and the amine group could influence its solubility .

Applications De Recherche Scientifique

Molecular Interactions of Pyrazine-based Compounds to Proteins

Pyrazine-based compounds, owing to their heteroaromatic nature, exhibit significant medicinal chemistry interest. They combine heteroatoms' polar interactions with aromatic moieties' non-polar interactions, facilitating diverse binding interactions with protein targets. The systematic analysis of the RCSB PDB database has underscored the importance of pyrazine as a molecular fragment in drug-like molecules, highlighting its potential for extensive protein interactions. The findings suggest that pyrazine-based structures, similar to the query compound, could be pivotal in designing drug-like molecules with enhanced protein binding capabilities, indicating a broad application spectrum in medicinal chemistry (Juhás & Zítko, 2020).

Systematic Review of Mutations in Pyrazinamidase Associated with Resistance

Research on pyrazinamide, a drug with a structural similarity to the query compound, emphasizes the complexity of drug resistance mechanisms in tuberculosis treatment. The exhaustive review of mutations in pyrazinamidase, the enzyme associated with pyrazinamide resistance, delineates the nuanced relationship between specific genetic mutations and phenotypic drug resistance. This study presents an invaluable framework for understanding how minor structural or functional alterations in compounds can drastically affect therapeutic efficacy and resistance development, relevant to the development of new compounds with similar structures (Ramirez-Busby & Valafar, 2015).

Occurrence and Implications of BMAA and Isomers in Aquatic Environments

The comprehensive review on β-N-methylamino-l-alanine (BMAA) and its isomers in aquatic environments highlights the environmental persistence and bioaccumulation potential of certain compounds, including pyrazine derivatives. Understanding the environmental impact, toxicity, and bioaccumulation tendencies of such compounds is crucial for assessing public health risks and designing environmentally benign pharmaceuticals. This insight is pertinent for the development and environmental risk assessment of new chemical entities, including those related to the query compound (Lance et al., 2018).

Exposure to Benzophenone-3 and Reproductive Toxicity

A systematic review focusing on benzophenone-3 (BP-3), a phenolic compound, and its reproductive toxicity underscores the importance of evaluating the toxicological profiles of chemicals. While structurally distinct, the methodological approaches to assessing the toxicological impact of BP-3, including endocrine-disrupting effects, offer a blueprint for investigating similar effects in other compounds, including pyrazine derivatives. Such assessments are critical for ensuring the safety of new chemical entities prior to their therapeutic application (Ghazipura et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-16-4-6-17(7-5-16)14(18)15-11-2-3-12-13(10-11)20-9-8-19-12/h2-3,10H,4-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAVEFQRMXVHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)